(R)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to convert the compound into its reduced form.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol can be used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution may yield the deprotected amino acid .
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. This allows the compound to act as a precursor or intermediate in the synthesis of biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Another Boc-protected amino acid with similar protective properties.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds are used in dipeptide synthesis and have similar protective groups.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable compound in various fields of research and industrial applications .
Properties
Molecular Formula |
C14H27NO4 |
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Molecular Weight |
273.37 g/mol |
IUPAC Name |
(2R)-7-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid |
InChI |
InChI=1S/C14H27NO4/c1-10(2)8-6-7-9-11(12(16)17)15-13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,18)(H,16,17)/t11-/m1/s1 |
InChI Key |
KVIXEOHAOBCZDS-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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